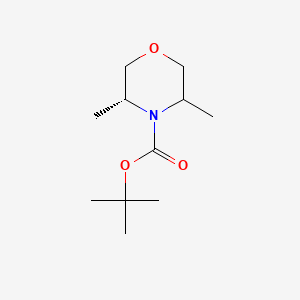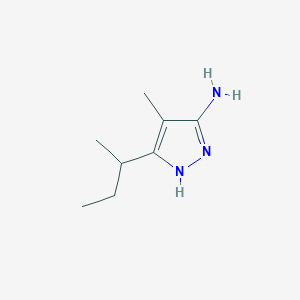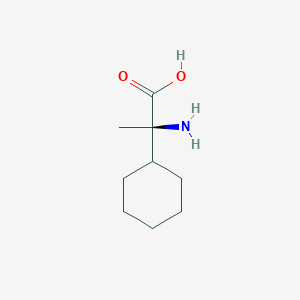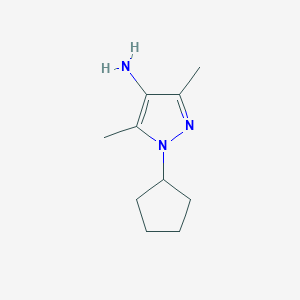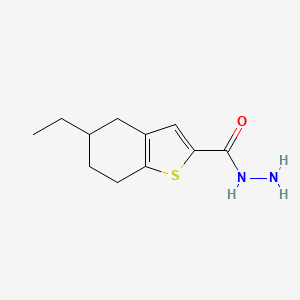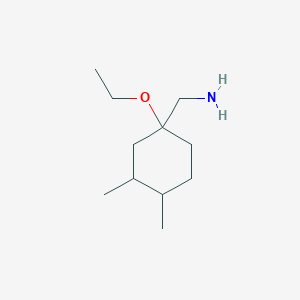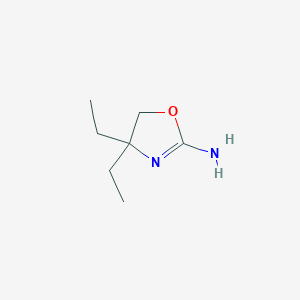
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole ring. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of various chemical entities in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of O-alkenyl imidates, which can be derived from specific imidazolidinones . The reaction conditions often require the presence of iodine and a suitable solvent, followed by purification through flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for industrial scales.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and receptor binding.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine
- 2-Ethyl-4,5-dimethyl-1,3-oxazole
- 4-(4,5-Dihydro-1,3-oxazol-2-yl)pyridine
Uniqueness
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 4-position can affect its binding affinity and selectivity towards different molecular targets, making it distinct from other oxazole derivatives.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4,4-diethyl-5H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H14N2O/c1-3-7(4-2)5-10-6(8)9-7/h3-5H2,1-2H3,(H2,8,9) |
InChI Key |
PKTDSWFWOCSTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=N1)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)

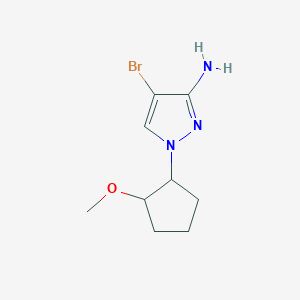
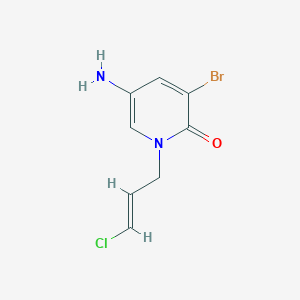
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
